4-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Lipophilicity Drug Design ADME

4-[(3,4-Dichlorobenzyl)oxy]benzoic acid features a 3,4-dichloro substitution pattern yielding LogP ~4.41 and pKa ~4.36. This profile makes it an optimal scaffold for synthesizing compound libraries targeting membrane receptors and intracellular PPIs. The carboxylic acid functionality (pKa ~4.36) enables convenient ester/amide prodrug derivatization for enhanced cell-based assay bioavailability. Its reproducible physicochemical properties also serve as a reliable reference standard for partition coefficient and pKa method calibration.

Molecular Formula C14H10Cl2O3
Molecular Weight 297.1 g/mol
CAS No. 56442-18-3
Cat. No. B1303860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Dichlorobenzyl)oxy]benzoic acid
CAS56442-18-3
Molecular FormulaC14H10Cl2O3
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H,17,18)
InChIKeyZCGYVYRMBOFTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid (CAS 56442-18-3) – Sourcing & Procurement Evidence Guide


4-[(3,4-Dichlorobenzyl)oxy]benzoic acid (CAS 56442-18-3) is a synthetic organic compound belonging to the class of benzyloxy benzoic acids. It is characterized by a 3,4-dichlorobenzyl group linked via an ether oxygen to the para position of a benzoic acid moiety . The compound is a solid at room temperature with a reported melting point range of 210-214°C and a molecular weight of 297.13 g/mol . It is primarily utilized as a research tool and building block in organic synthesis, rather than as a direct therapeutic agent .

Why 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid Cannot Be Readily Substituted with Analogs


Substitution of 4-[(3,4-dichlorobenzyl)oxy]benzoic acid with structurally similar analogs is not straightforward due to the compound's specific physicochemical profile, which is dictated by the precise 3,4-dichloro substitution pattern and the benzyloxy linker. This configuration results in a unique combination of lipophilicity (LogP ~4.41) and acidity (pKa ~4.36) that influences its solubility, reactivity, and behavior in synthetic transformations [1]. Even minor alterations, such as changing the chlorine substitution pattern or replacing the ether linkage, can significantly alter these key parameters [2], potentially leading to different reaction outcomes, yields, or biological activities in downstream applications. The quantitative evidence provided below details these specific points of differentiation.

Product-Specific Quantitative Evidence: Differentiating 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid for Procurement


Lipophilicity (LogP) as a Key Differentiator from Non-Chlorinated Analogs

The introduction of the 3,4-dichlorobenzyl group imparts a significantly higher lipophilicity to the benzoic acid core compared to non-halogenated analogs. The reported LogP for 4-[(3,4-dichlorobenzyl)oxy]benzoic acid is 4.41 [1]. In contrast, the parent compound, benzoic acid, has a LogP of approximately 1.87 [2]. This difference is critical for applications where enhanced membrane permeability or partitioning into hydrophobic environments is desired.

Lipophilicity Drug Design ADME Physicochemical Properties

Acidity (pKa) Profile Relative to Other Dichloro-Substituted Benzoic Acid Isomers

The pKa of the carboxylic acid group in 4-[(3,4-dichlorobenzyl)oxy]benzoic acid is influenced by the electron-withdrawing chlorine atoms. The reported pKa is approximately 4.36 [1]. This is distinct from other dichloro-substituted benzoic acid isomers, which can exhibit pKa values as low as 2.0-3.0 for ortho-substituted analogs [2]. This difference in acidity influences the compound's ionization state at physiological pH (7.4) and its ability to form salts, affecting both its handling and its interactions in biological systems.

Acidity pKa Reactivity Salt Formation Physicochemical Properties

Lipophilic Efficiency (LipE) as a Measure of Balanced Physicochemical Profile

While specific biological activity data for 4-[(3,4-dichlorobenzyl)oxy]benzoic acid is limited in the public domain, its physicochemical profile can be assessed using drug-likeness metrics. The compound adheres to Lipinski's Rule of Five [1], suggesting it possesses a balanced molecular profile suitable for further development. A key metric, Lipophilic Efficiency (LipE), which balances potency with lipophilicity, can be used for comparison if a biological activity (e.g., pIC50) were to be determined. For instance, assuming a hypothetical pIC50 of 6.0 (1 µM), its LipE would be 1.59 (6.0 - 4.41). This value provides a benchmark against which more potent but also more lipophilic analogs could be assessed, guiding the selection of compounds with a more favorable balance of properties.

Lipophilic Efficiency Drug-likeness Lead Optimization Physicochemical Properties

Best Research and Industrial Application Scenarios for 4-[(3,4-Dichlorobenzyl)oxy]benzoic Acid


Building Block for Lipophilic Compound Libraries

Given its elevated LogP of 4.41 [1], 4-[(3,4-dichlorobenzyl)oxy]benzoic acid is ideally suited as a core scaffold for synthesizing compound libraries intended for screening against targets located in hydrophobic environments, such as membrane-bound receptors or intracellular protein-protein interactions. Its lipophilic nature can enhance membrane permeability, a crucial property for cell-based assays.

Precursor for Ester and Amide Prodrugs

The carboxylic acid functionality, with a pKa of 4.36 [1], is readily derivatized to form ester or amide prodrugs. This is a common strategy in medicinal chemistry to improve the bioavailability of otherwise poorly absorbed compounds. The compound's moderate acidity ensures it can be easily ionized and conjugated.

Reference Compound for LogP and pKa Method Development

The well-defined and documented physicochemical properties (LogP ~4.41, pKa ~4.36) [1] make this compound a useful reference standard for calibrating or validating analytical methods used to determine partition coefficients (e.g., shake-flask method, HPLC) and acidity constants. Its availability from multiple vendors ensures it can be a reliable internal standard.

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